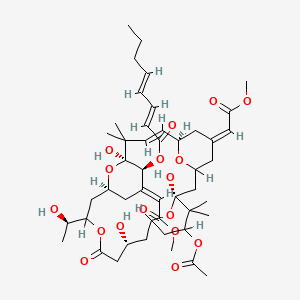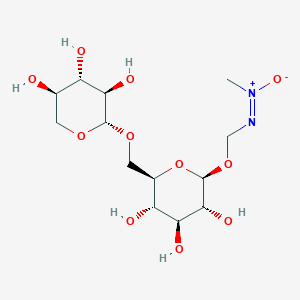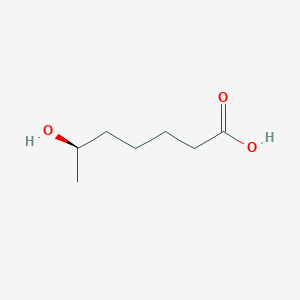
Coenzyme Q4
Overview
Description
Coenzyme Q4 (CoQ4) is a member of ubiquinones, a family of compounds that share a quinine chemical group but differ in the number of isoprenyl chemical subunits in their tail . It is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) and Saccharomyces cerevisiae .
Synthesis Analysis
Coenzyme Q (CoQ) is synthesized in a metabolon-like complex that is proximal to mitochondrial contact sites, which may be important for facilitating CoQ transport out of mitochondria . The CoQ biosynthetic pathway remains incompletely characterized, with multiple enzymatic and transport steps lacking associated proteins .Molecular Structure Analysis
The molecular formula of CoQ4 is C29H42O4 . The IUPAC name is 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione .Chemical Reactions Analysis
Coenzyme Q (CoQ) plays major roles in cell metabolism beyond transferring electrons in the electron transport chain (ETC), including acting as an antioxidant and enzyme cofactor .Physical And Chemical Properties Analysis
CoQ4 is a highly hydrophobic molecule . It is sensitive to physicochemical changes; for example, in a basic medium and upon exposure to light or temperature (>55 °C), it becomes unstable and transforms .Scientific Research Applications
Mitochondrial Bioenergetics
Coenzyme Q4 has been identified as a functional substitute for Coenzyme Q10 in mitochondrial bioenergetics . It can be targeted to the mitochondria, where it plays a crucial role in the electron transport chain, facilitating the production of ATP. This application is particularly significant in the study of mitochondrial diseases and could lead to new therapeutic approaches.
Antioxidant Properties
The antioxidant capabilities of Coenzyme Q4 are noteworthy. It serves as an electron donor and acceptor, protecting cells from oxidative stress . This property is essential for preventing cellular damage and aging, making Coenzyme Q4 a potential ingredient in anti-aging research and therapies.
Therapeutic Potential for Neurodegenerative Diseases
Research suggests that Coenzyme Q4 could be beneficial in treating neurodegenerative diseases such as Parkinson’s disease . Its ability to support mitochondrial function and combat oxidative stress may help alleviate symptoms and slow disease progression.
Cardiovascular Health
Coenzyme Q4’s role in heart health is under investigation due to its involvement in energy production and antioxidant protection . It may offer a new avenue for treating conditions like heart failure and hypertension, where mitochondrial dysfunction is a contributing factor.
Statin-Related Dysfunction
Coenzyme Q4 shows promise in alleviating statin-related muscle dysfunction . Statins can inhibit the body’s natural production of Coenzyme Q10; supplementing with Coenzyme Q4 could counteract this side effect without compromising the medication’s cholesterol-lowering effects.
Ferroptosis Prevention
The potential of Coenzyme Q4 in preventing ferroptosis, a form of programmed cell death, is being explored . Its antioxidant properties may help in protecting cells from iron-dependent oxidative damage, which is crucial in various pathological conditions.
Pyrimidine Biosynthesis
Coenzyme Q4 may play a role in pyrimidine biosynthesis, which is vital for DNA replication and repair . This application could be significant in cancer research, where rapid cell division requires an ample supply of nucleotides.
Targeted Mitochondrial Delivery
The development of compounds that can deliver Coenzyme Q4 selectively to mitochondria is a cutting-edge application . This targeted approach could enhance the effectiveness of Coenzyme Q4 in various therapeutic settings, ensuring that it reaches the mitochondria where it is most needed.
Mechanism of Action
Target of Action
Coenzyme Q4 (CoQ4) is a key component of the coenzyme Q biosynthesis pathway . It plays a structural role in stabilizing a complex that contains most of the coenzyme Q biosynthesis enzymes . This complex is primarily targeted to the mitochondria , where it plays a crucial role in the electron transport chain .
Biochemical Pathways
CoQ4 is involved in the coenzyme Q biosynthesis pathway . This pathway is responsible for the synthesis of coenzyme Q, an essential component of the electron transport chain. CoQ4, as part of this pathway, contributes to the production of ATP, the cell’s main energy currency. It also plays a role in other cellular processes such as antioxidant defense and pyrimidine biosynthesis .
Pharmacokinetics
It is known that coq4 is less hydrophobic than coq10, which suggests that it may have different absorption, distribution, metabolism, and excretion (adme) properties . The reduced hydrophobicity of CoQ4 may enhance its bioavailability compared to CoQ10 .
Result of Action
The action of CoQ4 results in the efficient production of ATP, supporting various cellular processes . It also acts as an antioxidant, protecting cells from oxidative damage . Furthermore, CoQ4 can functionally substitute for CoQ10 in human cells, performing multiple functions of CoQ10 at markedly lower treatment concentrations .
Action Environment
The action of CoQ4 is influenced by the cellular environment. For instance, its function as an electron carrier is dependent on the presence of other components of the electron transport chain in the mitochondria . Additionally, the efficacy and stability of CoQ4 may be affected by factors such as pH, temperature, and the presence of other molecules in the cell .
Safety and Hazards
Future Directions
There are significant gaps in our knowledge of how CoQ is distributed within the cell. Future research directions include better understanding this process . CoQ4 can perform multiple functions of CoQ10 in CoQ-deficient cells at markedly lower treatment concentrations, motivating further investigation of CoQ4 as a supplement for CoQ10 deficiencies .
properties
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCJRRDNIMSYNC-INVBOZNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345979 | |
| Record name | Coenzyme Q4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ubiquinone-4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Coenzyme Q4 | |
CAS RN |
4370-62-1 | |
| Record name | CoQ4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme Q4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC266773 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coenzyme Q4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G555QPVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ubiquinone-4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid](/img/structure/B1237443.png)
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)

![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)
![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)

